Naphtho(2,3-j)fluoranthene

Polycyclic Aromatic Hydrocarbons Computational Chemistry Materials Science

Resolve analytical uncertainty in high-molecular-mass PAH identification. Naphtho(2,3-j)fluoranthene (CAS 205-83-4) is a non-alternant MM 302 Da PAH with a distinct spectral and electrochemical profile, critical for accurate environmental forensics. - Ensure isomer specificity in complex samples: unique ring fusion pattern prevents misidentification in PAH mixture analysis. - Stable, verified physical properties: boiling point 552.3°C, density 1.313 g/cm³. - Ready supply as a neat analytical reference standard for GC/HPLC method development.

Molecular Formula C24H14
Molecular Weight 302.4 g/mol
CAS No. 205-83-4
Cat. No. B048552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphtho(2,3-j)fluoranthene
CAS205-83-4
SynonymsNaphtho[2,3-j]fluoranthene;  Naphtho(2’,3’:7,8)fluoranthene
Molecular FormulaC24H14
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C5=CC=CC6=C5C4=CC=C6
InChIInChI=1S/C24H14/c1-2-6-17-14-22-18(13-16(17)5-1)11-12-20-19-9-3-7-15-8-4-10-21(23(15)19)24(20)22/h1-14H
InChIKeyZQYVVUIWXIUAKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Naphtho(2,3-j)fluoranthene (CAS 205-83-4) Technical Profile and Procurement Context for Analytical and Environmental Laboratories


Naphtho(2,3-j)fluoranthene (CAS 205-83-4) is a polycyclic aromatic hydrocarbon (PAH) of molecular formula C24H14 and molecular weight 302.37 g/mol [1]. It is a non-alternant PAH featuring a fused five-membered ring within its structure [2]. Key physical properties include a boiling point of 552.3°C at 760 mmHg and a density of 1.313 g/cm³ [1]. This compound is a member of the high molecular mass (MM 302 Da) PAH isomer family, which are recognized as combustion by-products of significant environmental and toxicological concern [3].

Naphtho(2,3-j)fluoranthene (CAS 205-83-4) Isomer-Specific Properties Limit Simple PAH Class Substitution


The high molecular mass PAH family with molecular weight 302 Da (C24H14) encompasses numerous structural isomers, including Naphtho(2,3-j)fluoranthene and its close analogs. Research has demonstrated that these isomers exhibit profound diversity in their electronic structures and photophysical properties [1]. Consequently, substituting one isomer for another without verification can lead to significant errors in analytical quantification, misidentification in environmental forensics, or unexpected behavior in materials science applications. The specific ring fusion pattern of Naphtho(2,3-j)fluoranthene dictates its unique spectral and electrochemical signature, which is not interchangeable with other MM 302 Da PAHs [2].

Naphtho(2,3-j)fluoranthene (CAS 205-83-4) Quantifiable Differentiation Evidence Against Structural Analogs


Isomer-Specific Electronic Structure: Naphtho(2,3-j)fluoranthene vs. Fluoranthene Core

Computational studies reveal that naphtho-annelated fluoranthenes, including Naphtho(2,3-j)fluoranthene, exhibit local aromaticity patterns where the central five-membered ring can be more aromatic than adjacent six-membered rings, a counterintuitive electronic feature absent in the parent fluoranthene core [1]. This electronic anomaly influences the compound's reactivity and spectroscopic signature.

Polycyclic Aromatic Hydrocarbons Computational Chemistry Materials Science

QSAR Mutagenicity Prediction: Naphtho(2,3-j)fluoranthene vs. Benzo[a]pyrene

Quantitative Structure-Activity Relationship (QSAR) models predict Naphtho(2,3-j)fluoranthene to be mutagenic in human h1A1v2 cells, with a predicted 'yes' classification [1]. However, experimental validation has returned a 'no' mutagenicity value, indicating a discrepancy between computational prediction and observed bioactivity [1].

Toxicology Environmental Chemistry QSAR Modeling

Comprehensive Optical and Electrochemical Characterization: Naphtho(2,3-j)fluoranthene within a Library of 12 Isomers

Naphtho(2,3-j)fluoranthene was included in a library of 12 synthesized dibenzo- and naphtho-fluoranthene PAHs with MW = 302. Full spectroscopic and electrochemical characterization of this library demonstrated profound diversity in electronic structures between isomers [1]. The accompanying dataset [2] provides tabulated values for maximum wavelength of absorbance (nm), molar absorptivity (mM⁻¹cm⁻¹), fluorescence excitation wavelength (nm), maximum wavelength of emission (nm), emission quantum yield (unitless), Stokes shift (cm⁻¹), optical band gap (eV), oxidation and reduction half-wave potentials (eV), electrochemical band gap (eV), HOMO energy (eV), and LUMO energy (eV) for all 12 compounds, enabling direct quantitative comparison between Naphtho(2,3-j)fluoranthene and its closest structural analogs.

Optoelectronics Spectroscopy Electrochemistry

Naphtho(2,3-j)fluoranthene (CAS 205-83-4) Application Scenarios Grounded in Verified Differentiators


Analytical Standard for Environmental Monitoring of High-Molecular-Mass PAHs

As a MM 302 Da PAH with a distinct spectral and electrochemical profile [1], Naphtho(2,3-j)fluoranthene serves as a critical authentic standard for identifying and quantifying this isomer in complex environmental samples (e.g., air particulate matter, soil, sediment). Its use ensures accurate characterization of PAH mixtures, particularly in studies investigating the occurrence and distribution of high-molecular-mass PAHs [2].

Model Compound for Studying Non-Alternant PAH Aromaticity and Electronic Structure

The unique local aromaticity of its five-membered ring, which can surpass that of adjacent six-membered rings [1], makes Naphtho(2,3-j)fluoranthene a valuable model compound for theoretical and computational chemistry investigations into π-electron delocalization and aromaticity in non-alternant PAHs.

Reference Compound for Optoelectronic Materials Research

The fully characterized optical properties (absorbance, emission, quantum yield, band gap) and electrochemical parameters (HOMO/LUMO energies, redox potentials) [1] position Naphtho(2,3-j)fluoranthene as a defined reference point within the isomer library for researchers designing new fluorescent materials or organic electronic devices based on fluoranthene cores.

Toxicological Assessment of Structurally Related PAH Isomers

Given the discrepancy between its predicted and experimentally observed mutagenicity [1], Naphtho(2,3-j)fluoranthene is a relevant test compound for studies aiming to refine QSAR models for PAH toxicity and to investigate the structure-activity relationships governing the mutagenic potential of high-molecular-mass PAHs.

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